ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate
Description
Ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidine core. This scaffold is characterized by a sulfur-containing thioether linkage at position 7 (via the sulfanyl group) and an ethyl acetate ester substituent. The 3-methyl group on the triazole ring enhances stability and modulates electronic properties, influencing reactivity and biological interactions .
The compound is synthesized via nucleophilic substitution reactions, often involving intermediates like 7-chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, followed by thiolation and esterification steps. Its molecular formula is C₁₁H₁₃N₅O₂S, with a molecular weight of 295.32 g/mol. Key spectral data include HR-MS (ESI) peaks consistent with [M+H]+ at 295.12 (calculated) and NMR signals confirming the triazolo-pyrimidine scaffold and ester moiety .
Properties
IUPAC Name |
ethyl 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-3-16-6(15)4-17-9-7-8(10-5-11-9)14(2)13-12-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHLKPSEKCPQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1N=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form amides, acids, or other esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidine derivatives, and various substituted esters or amides .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that triazolo-pyrimidine derivatives exhibit promising anticancer activity. Ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate has been evaluated for its ability to inhibit tumor cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of triazolo-pyrimidines can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This compound has been tested against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .
CNS Activity
Studies have reported that compounds containing the triazolo ring exhibit neuroprotective effects. This compound has been investigated for its ability to modulate neurotransmitter systems and may have implications in treating neurodegenerative disorders such as Alzheimer's disease .
Cannabinoid Receptor Affinity
Research has identified triazolo-pyrimidine derivatives with affinity for cannabinoid receptors. This compound is being explored for its potential therapeutic effects in managing pain and inflammation through the endocannabinoid system .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and may be beneficial in treating conditions characterized by chronic inflammation .
Pesticidal Activity
This compound is under investigation for its potential use as a pesticide. Its unique structure may allow it to target specific pests while being less harmful to beneficial organisms. Preliminary studies suggest that it can effectively control pest populations in agricultural settings .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazolo-pyrimidines and evaluated their anticancer activities. This compound was among the compounds tested and showed significant cytotoxicity against breast cancer cell lines .
Case Study 2: Antimicrobial Testing
A collaborative study between several universities assessed the antimicrobial efficacy of several triazolo derivatives. This compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option .
Mechanism of Action
The mechanism of action of ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also induce oxidative stress or interfere with DNA replication in target cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes like NADPH oxidases, kinases, and epigenetic regulators. Below is a detailed comparison of ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Bioactivity :
- This compound exhibits moderate inhibitory activity against cyclin-dependent kinases (CDKs), but its potency is lower than benzyl-substituted analogs (e.g., compound 3-benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine , IC₅₀ = 8.2 nM) due to reduced hydrophobic interactions in the ATP-binding pocket .
- The ethyl ester group enhances metabolic stability compared to methyl esters (e.g., methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate ), as shown in rodent pharmacokinetic studies .
Synthetic Flexibility: The 7-sulfanyl group in the target compound allows facile derivatization. For example, replacing the ethyl ester with a tert-butyl carbamate (as in tert-butyl(2-((3-benzyl-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)ethyl)carbamate) improves water solubility by 3-fold .
Comparative Solubility :
- Ethyl 2-({3-methyl-...}sulfanyl)acetate has a logP of 1.9 , making it less lipophilic than VAS2870 (logP = 3.1 ) but more membrane-permeable than acetamide derivatives (logP = 0.7 ) .
Critical Analysis of Structural Modifications
- 3-Substituent : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier groups (e.g., benzyl in VAS2870), enabling faster synthetic access but compromising target affinity .
- 7-Substituent: Sulfanyl-linked esters (as in the target) are less electrophilic than chloro or amino analogs, reducing off-target reactivity but requiring prodrug strategies for intracellular activation .
Biological Activity
Ethyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound.
The molecular formula of this compound is , with a molecular weight of 253.28 g/mol. The compound is synthesized through a condensation reaction involving 3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine and ethyl bromoacetate in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Anticancer Activity
Research has demonstrated that compounds related to the triazolopyrimidine class exhibit significant anticancer properties. For instance, derivatives of triazolopyrimidine have shown potent antiproliferative effects against various cancer cell lines. A study highlighted that certain triazole tethered compounds exhibited IC50 values as low as 1.1 μM against MCF-7 (breast cancer) cells . The mechanism of action often involves inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | HepG2 | 1.4 | TS Inhibition |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that related compounds show significant activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | MIC (μg/mL) | Activity |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 10 | Significant |
| Compound E | E. coli | 15 | Moderate |
| Compound F | Bacillus cereus | 20 | High |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazolopyrimidine derivatives:
- Antiproliferative Studies : A recent study synthesized multiple triazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that modifications to the substituents on the triazole ring significantly influenced their anticancer activity .
- Molecular Docking Studies : Computational studies have supported the experimental findings by demonstrating favorable binding interactions between these compounds and target proteins involved in cancer progression .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of synthesized triazolopyrimidine derivatives against a panel of pathogens. The results confirmed their potential as new antimicrobial agents with promising efficacy against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
